Cas no 828300-45-4 (cis-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid)

cis-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid structure
828300-45-4 structure
Product Name:cis-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid
CAS-Nr.:828300-45-4
MF:C12H21NO4
MW:243.29944396019
MDL:MFCD04114951
CID:716054
PubChem ID:12180482
Update Time:2025-09-24

cis-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 1,3-Piperidinedicarboxylicacid, 2-methyl-, 1-(1,1-dimethylethyl) ester, (2R,3R)-rel-
    • (2S,3S)-1-BOC-2-METHYL-PIPERIDINE-3-CARBOXYLIC ACID,
    • 2S,3S-1-BOC-2-METHYL-PIPERIDINE-3-CARBOXYLIC ACID
    • cis-1-Boc-2-methyl-piperidine-3-carboxylic acid
    • cis-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid
    • rel-1-(1,1-Dimethylethyl) (2R,3R)-2-methyl-1,3-piperidinedicarboxylate (ACI)
    • (2S,3S)-1-(TERT-BUTOXYCARBONYL)-2-METHYLPIPERIDINE-3-CARBOXYLIC ACID
    • AKOS024465056
    • W15431
    • DTXSID70479380
    • 2S,3S-1-Boc-2-methylpiperidine-3-carboxylicacid
    • (2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
    • SCHEMBL15398692
    • TZNCDXAIDIETKV-IUCAKERBSA-N
    • AS-42067
    • 828300-45-4
    • 1-CIS-(TERT-BUTOXYCARBONYL)-2-METHYLPIPERIDINE-3-CARBOXYLIC ACID
    • (2S,3S)-1-Boc-2-methyl-piperidine-3-carboxylic acid
    • MFCD04114951
    • CS-0079649
    • (2S,3S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid
    • (2S,3S)-1-{[(1,1-dimethylethyl)oxy]carbonyl}-2-methyl-3-piperidinecarboxylic acid
    • 1260606-18-5
    • MDL: MFCD04114951
    • Inchi: 1S/C12H21NO4/c1-8-9(10(14)15)6-5-7-13(8)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1
    • InChI-Schlüssel: TZNCDXAIDIETKV-RKDXNWHRSA-N
    • Lächelt: C(N1CCC[C@@H](C(=O)O)[C@H]1C)(=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 243.14700
  • Monoisotopenmasse: 243.14705815g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 308
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 2
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topologische Polaroberfläche: 66.8Ų

Experimentelle Eigenschaften

  • PSA: 66.84000
  • LogP: 2.04450

cis-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
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cis-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  rt; 2 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Design and Synthesis of 56 Shape-Diverse 3D Fragments
Downes, Thomas D. ; et al, Chemistry - A European Journal, 2020, 26(41), 8969-8975

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 18 h, rt
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  rt; 2 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Design and Synthesis of 56 Shape-Diverse 3D Fragments
Downes, Thomas D. ; et al, Chemistry - A European Journal, 2020, 26(41), 8969-8975

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  15 h, 45 atm, 80 °C
2.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C
2.2 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  30 min, 0 °C; 0 °C → rt; 2 h, rt
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  18 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Stereochemical substituent effects: investigation of the cyano, amide and carboxylate group
Pedersen, Christian Marcus; et al, Tetrahedron, 2005, 61(1), 115-122

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Sodium ethoxide Solvents: Acetonitrile
2.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Tetrahydrofuran ;  15 h, 45 atm, 80 °C
3.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C
3.2 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  30 min, 0 °C; 0 °C → rt; 2 h, rt
3.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
4.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  18 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Stereochemical substituent effects: investigation of the cyano, amide and carboxylate group
Pedersen, Christian Marcus; et al, Tetrahedron, 2005, 61(1), 115-122

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  18 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Stereochemical substituent effects: investigation of the cyano, amide and carboxylate group
Pedersen, Christian Marcus; et al, Tetrahedron, 2005, 61(1), 115-122

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  0 °C
1.2 Reagents: Sodium carbonate Solvents: Tetrahydrofuran ,  Water ;  30 min, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  18 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Stereochemical substituent effects: investigation of the cyano, amide and carboxylate group
Pedersen, Christian Marcus; et al, Tetrahedron, 2005, 61(1), 115-122

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid ;  24 h, rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 18 h, rt
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  rt; 2 h, rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Design and Synthesis of 56 Shape-Diverse 3D Fragments
Downes, Thomas D. ; et al, Chemistry - A European Journal, 2020, 26(41), 8969-8975

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride ;  5 min, 0 °C; 1 h, reflux
2.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid ;  24 h, rt
3.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 18 h, rt
4.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Water ;  rt; 2 h, rt
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Referenz
Design and Synthesis of 56 Shape-Diverse 3D Fragments
Downes, Thomas D. ; et al, Chemistry - A European Journal, 2020, 26(41), 8969-8975

cis-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid Raw materials

cis-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid Preparation Products

cis-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid Lieferanten

Amadis Chemical Company Limited
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(CAS:828300-45-4)cis-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid
Bestellnummer:A1042432
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Menge:1g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 17:13
Preis ($):1003.0
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Amadis Chemical Company Limited
(CAS:828300-45-4)cis-1-[(tert-butoxy)carbonyl]-2-methylpiperidine-3-carboxylic acid
A1042432
Reinheit:99%
Menge:1g
Preis ($):1003.0
Email